

# In-Depth Technical Guide: (d(CH2)5<sup>1</sup>,Tyr(Me)<sup>2</sup>,Arg<sup>8</sup>)-Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(d(CH2)51,Tyr(Me)2,Arg8)Vasopressin

Cat. No.:

B15572193

Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

(d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin, also known by its synonym SKF 100273, is a potent and highly selective synthetic peptide antagonist of the vasopressin V1a receptor.[1] Structurally, it is an analog of arginine vasopressin (AVP) with key modifications that confer its antagonist properties and selectivity. This technical guide provides a comprehensive overview of the structure, function, and experimental characterization of this important research tool.

#### **Structure**

(d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin is a cyclic nonapeptide with a disulfide bridge between the first and sixth amino acid residues. Its structural modifications from native arginine vasopressin are crucial for its V1a receptor antagonism.

Chemical Name:  $[1-(\beta-mercapto-\beta,\beta-cyclopentamethylenepropionic acid),2-(O-methyl)tyrosine]arginine-vasopressin$ 

Molecular Formula: C52H74N14O12S2[2][3]

Molecular Weight: 1151.38 g/mol [2][3]



Sequence: X-Tyr(Me)-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 (with a disulfide bridge between X and Cys)

#### **Key Modifications:**

- Position 1: The N-terminal amino group is replaced with a β-mercapto-β,βcyclopentamethylenepropionic acid (d(CH2)5) residue. This modification enhances the antagonist activity.
- Position 2: The tyrosine residue is methylated at the hydroxyl group (Tyr(Me)). This
  modification contributes to the selectivity for the V1a receptor over the V2 receptor.
- Position 8: The native L-arginine is retained, which is important for receptor binding.

# Function: Selective V1a Receptor Antagonism

(d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin functions as a competitive antagonist at the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins.[4][5] Upon activation by arginine vasopressin, the V1a receptor initiates a signaling cascade that leads to an increase in intracellular calcium.

The primary mechanism of action for (d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin is to competitively block the binding of endogenous AVP to the V1a receptor, thereby inhibiting its downstream signaling. This results in the attenuation of physiological responses mediated by the V1a receptor, such as vasoconstriction.[1]

Its selectivity for the V1a receptor over the V2 receptor, which is primarily involved in the antidiuretic effects of vasopressin, makes it a valuable tool for dissecting the specific physiological roles of the V1a receptor.

## V1a Receptor Signaling Pathway and Antagonism

The binding of arginine vasopressin to the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca<sup>2+</sup>) into the



cytoplasm. (d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin blocks the initial step of this pathway by preventing AVP from binding to and activating the receptor.



Click to download full resolution via product page

Caption: V1a Receptor Signaling Pathway and Antagonism by (d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin.

# **Quantitative Data**

The following table summarizes the key quantitative pharmacological data for  $(d(CH2)5^1,Tyr(Me)^2,Arg^8)$ -Vasopressin.



| Parameter                                             | Value      | Receptor/Assa<br>y                                           | Species  | Reference |
|-------------------------------------------------------|------------|--------------------------------------------------------------|----------|-----------|
| IC50                                                  | 5 nM       | Inhibition of Vasopressin- induced Ca <sup>2+</sup> increase | In vitro | [2]       |
| IC50                                                  | 30 nM      | Inhibition of Oxytocin-induced Ca <sup>2+</sup> increase     | In vitro | [2]       |
| pA <sub>2</sub>                                       | 8.62       | Antivasopressor<br>(V1a)                                     | Rat      |           |
| Antidiuretic<br>Activity                              | Very low   | In vivo                                                      | Rat      |           |
| Oxytocic<br>Antagonist<br>Potency (pA <sub>2</sub> )* | ~7.0 - 7.5 | In vitro rat uterus                                          | Rat      |           |

Note: The oxytocic antagonist potency can vary depending on the specific experimental conditions.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols used for the synthesis and pharmacological characterization of (d(CH2)5<sup>1</sup>,Tyr(Me)<sup>2</sup>,Arg<sup>8</sup>)-Vasopressin, based on the pioneering work of Kruszynski, Manning, and colleagues.

## **Synthesis: Solid-Phase Peptide Synthesis**

The synthesis of (d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin is achieved using the solid-phase peptide synthesis (SPPS) method, typically on a benzhydrylamine resin.

Workflow for Solid-Phase Synthesis:





Click to download full resolution via product page

Caption: General workflow for the solid-phase synthesis of (d(CH2)5<sup>1</sup>,Tyr(Me)<sup>2</sup>,Arg<sup>8</sup>)-Vasopressin.

#### **Detailed Steps:**

- Resin Preparation: The benzhydrylamine resin is swelled in a suitable solvent such as dichloromethane (DCM).
- Amino Acid Coupling: Boc-protected amino acids are sequentially coupled to the growing peptide chain on the resin. The coupling is typically mediated by dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
- Boc Deprotection: After each coupling step, the N-terminal Boc protecting group is removed with trifluoroacetic acid (TFA) in DCM to allow for the next amino acid to be coupled.



- Cleavage: Once the full-length peptide is assembled, it is cleaved from the resin using a strong acid, such as anhydrous hydrogen fluoride (HF), in the presence of scavengers (e.g., anisole) to protect sensitive amino acid side chains.
- Cyclization: The linear peptide is then subjected to oxidative cyclization to form the disulfide bridge. This is commonly achieved using potassium ferricyanide (K₃[Fe(CN)₆]) at a high dilution to favor intramolecular cyclization.
- Purification: The crude cyclic peptide is purified to homogeneity using preparative highperformance liquid chromatography (HPLC).

## In Vivo Vasopressor Antagonist Assay (Rat)

This assay determines the ability of the antagonist to inhibit the pressor (blood pressure raising) effect of exogenously administered arginine vasopressin.

- Animal Preparation: Male rats are anesthetized (e.g., with urethane). A catheter is inserted
  into a carotid artery to monitor blood pressure, and another is placed in a jugular vein for
  infusions.
- Agonist Dose-Response: A dose of arginine vasopressin that produces a submaximal pressor response (e.g., an increase of 30-50 mmHg) is determined.
- Antagonist Administration: A bolus intravenous injection of (d(CH2)5<sup>1</sup>,Tyr(Me)<sup>2</sup>,Arg<sup>8</sup>)-Vasopressin is administered.
- Challenge with Agonist: At specific time points after antagonist administration, the
  predetermined dose of arginine vasopressin is re-administered, and the pressor response is
  recorded.
- Data Analysis: The inhibition of the vasopressin-induced pressor response is calculated. The pA<sub>2</sub> value, a measure of the antagonist's potency, is determined by Schild regression analysis. The pA<sub>2</sub> is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response observed in the absence of the antagonist.

# In Vivo Antidiuretic Assay (Rat)



This assay assesses the effect of the antagonist on the antidiuretic (urine output reducing) action of vasopressin.

- Animal Preparation: Rats are hydrated by oral water loading. An indwelling bladder catheter is inserted to collect urine.
- Establishment of Diuresis: A steady state of water diuresis is established.
- Agonist Administration: A dose of arginine vasopressin that produces a significant antidiuretic effect is administered intravenously.
- Antagonist Administration: (d(CH2)5<sup>1</sup>,Tyr(Me)<sup>2</sup>,Arg<sup>8</sup>)-Vasopressin is administered prior to the vasopressin injection.
- Measurement of Urine Output: Urine volume and osmolality are measured at regular intervals.
- Data Analysis: The ability of the antagonist to block the antidiuretic effect of vasopressin is quantified.

## In Vitro Oxytocic Antagonist Assay (Isolated Rat Uterus)

This assay measures the ability of the antagonist to inhibit oxytocin-induced contractions of uterine smooth muscle.

- Tissue Preparation: A segment of the uterus from an estrogen-primed rat is isolated and mounted in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O<sub>2</sub> / 5% CO<sub>2</sub>).
- Recording of Contractions: The uterine segment is connected to an isometric force transducer to record contractions.
- Agonist Dose-Response: A cumulative concentration-response curve for oxytocin is generated to determine the EC<sub>50</sub> (the concentration that produces 50% of the maximal response).
- Antagonist Incubation: The uterine tissue is incubated with a known concentration of (d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin for a set period.



- Challenge with Agonist: A second cumulative concentration-response curve for oxytocin is generated in the presence of the antagonist.
- Data Analysis: The rightward shift of the oxytocin concentration-response curve in the presence of the antagonist is used to calculate the pA<sub>2</sub> value, indicating the antagonist's potency at the oxytocin receptor.

## **Intracellular Calcium Mobilization Assay**

This assay directly measures the ability of the antagonist to block the vasopressin-induced increase in intracellular calcium.

- Cell Culture: A suitable cell line endogenously or recombinantly expressing the V1a receptor (e.g., A7r5 cells or CHO-V1a cells) is cultured.
- Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
- Antagonist Incubation: The cells are pre-incubated with varying concentrations of (d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin.
- Agonist Stimulation: The cells are then stimulated with a fixed concentration of arginine vasopressin (typically the EC<sub>80</sub>).
- Measurement of Fluorescence: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.
- Data Analysis: The concentration of the antagonist that inhibits 50% of the vasopressininduced calcium response (IC<sub>50</sub>) is calculated by fitting the data to a dose-response curve.

### Conclusion

(d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin is a well-characterized and highly selective V1a receptor antagonist that has been instrumental in elucidating the physiological and pharmacological roles of the V1a receptor. Its potent antagonist activity, coupled with its selectivity over the V2 receptor, makes it an invaluable tool for researchers in physiology, pharmacology, and drug



development. The detailed structural information and experimental protocols provided in this guide are intended to facilitate its effective use in advancing our understanding of vasopressin signaling and its implications in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bioassay of vasopressin through its antidiuretic effect PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of oxytocin receptors and vasopressin V1a receptors in uterine contractions in rats: implications for tocolytic therapy with oxytocin antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin analogs that antagonize antidiuretic responses by rats to the antidiuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: (d(CH2)5¹,Tyr(Me)²,Arg<sup>8</sup>)-Vasopressin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572193#d-ch2-51-tyr-me-2-arg8-vasopressin-structure-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com